molecular formula C10H10N2O3 B2724847 2-methyl-N-(3-nitrophenyl)acrylamide CAS No. 17116-66-4

2-methyl-N-(3-nitrophenyl)acrylamide

Cat. No.: B2724847
CAS No.: 17116-66-4
M. Wt: 206.201
InChI Key: YBNBUAMVPCWORM-UHFFFAOYSA-N
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Description

“2-methyl-N-(3-nitrophenyl)acrylamide” is a chemical compound with the molecular formula C10H10N2O3 . It is a derivative of acrylamide, which is a compound that has been widely used in various industries .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, acrylamide derivatives are known to be involved in a variety of chemical reactions .

Scientific Research Applications

Corrosion Inhibitors

  • Acrylamide derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. They were found to be effective, showing maximum efficiencies of 84.5% and 86.1%, respectively, and follow chemical adsorption and Langmuir isotherm behavior (Abu-Rayyan et al., 2022).

Drug Delivery Systems

  • Poly(N-isopropyl acrylamide), a thermoresponsive polymer derived from acrylamide, has been widely investigated for drug delivery applications. Controlled, room-temperature RAFT polymerization of N-isopropylacrylamide has been reported, which is key for preparing homopolymers for such applications (Convertine et al., 2004).

Heavy Metal Absorption

  • Acrylamide-based hydrogels like Poly(methacrylic acid), Poly(acrylamide), and Poly(3-acrylamidopropyltrimethyl ammonium chloride) have been synthesized and used as absorbents for removing heavy metal ions such as Cu2+, Co2+, Ni2+, and Zn2+ from aqueous media. These hydrogels show potential for environmental clean-up applications (Javed et al., 2018).

"Living" Free Radical Polymerizations

  • Novel alkoxyamines based on acrylamide derivatives have been examined for their role in mediating the controlled polymerization of a range of vinyl monomers, suggesting their utility in creating block and random copolymers (Benoit et al., 1999).

Hydrogel Microspheres

  • Acrylamide (AAm)-methacrylic acid (MAc)-methylenebisacrylamide (MBAAm) terpolymer microspheres and similar quaterpolymer microspheres have been modified for various applications including the creation of composite microspheres containing hydrophobic domains or magnetite nanospheres, showing potential in biotechnology and materials science (Kawaguchi et al., 1996).

Photostimulated Enzyme Activity

  • Acrylamide copolymers containing photoisomerizable components have been used to immobilize the enzyme α-chymotrypsin, demonstrating photoswitchable biocatalytic activities. This suggests applications in biotechnology where controlled enzyme activity is required (Willner et al., 1993).

Chemosensors

  • Nanocomposites based on acrylamide derivatives have been developed as colorimetric sensors for selective recognition of fluoride ions, demonstrating potential in environmental monitoring and analytical chemistry (Sedghi et al., 2019).

Anticancer Research

  • Methyl 2-[p-nitrophenyl(hydroxy)methyl]acrylate, an acrylamide derivative, has been studied for its electrochemical behavior and reactivity towards glutathione and oxygen, contributing to the understanding of its potential anticancer activity (Goulart et al., 2007).

Properties

IUPAC Name

2-methyl-N-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7(2)10(13)11-8-4-3-5-9(6-8)12(14)15/h3-6H,1H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNBUAMVPCWORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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